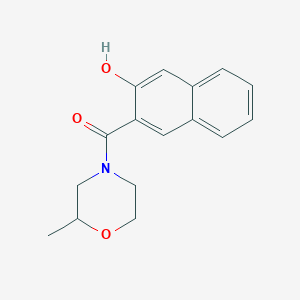
(3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone, also known as HNMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. HNMM is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. In
Mécanisme D'action
The mechanism of action of (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including those involved in cancer cell growth. By inhibiting HSP90, (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone prevents the proper folding and stabilization of these proteins, leading to their degradation and ultimately the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone has also been shown to have anti-angiogenic properties, which could be useful in the treatment of diseases such as macular degeneration. (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone has also been shown to have anti-metastatic properties, which could be useful in preventing the spread of cancer cells to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone is its high purity and high yield, making it a viable candidate for further research. However, one of the limitations of (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone is its low solubility, which could make it difficult to administer in vivo. In addition, the mechanism of action of (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood, which could limit its potential applications in drug discovery and development.
Orientations Futures
There are several future directions for research on (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone. One area of research could be to further explore its potential applications in cancer therapy, including its efficacy in combination with other anti-cancer drugs. Another area of research could be to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, further research could be done to better understand the mechanism of action of (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone, which could lead to the development of more effective drugs.
Méthodes De Synthèse
The synthesis of (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone involves a multi-step process that starts with the preparation of 3-hydroxy-2-naphthoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methylmorpholine to form the final product, (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone. The synthesis of (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone has been optimized to yield high purity and high yield, making it a viable candidate for further research.
Applications De Recherche Scientifique
(3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. In addition, (3-Hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
(3-hydroxynaphthalen-2-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-10-17(6-7-20-11)16(19)14-8-12-4-2-3-5-13(12)9-15(14)18/h2-5,8-9,11,18H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUFXRKNNXLQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
methanone](/img/structure/B7492339.png)
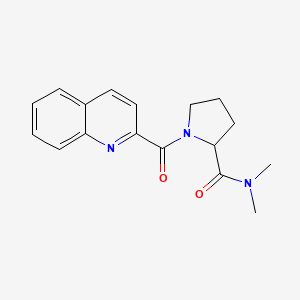
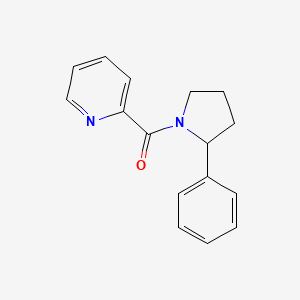
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)
![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
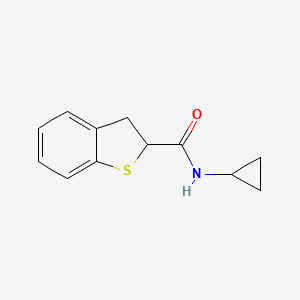
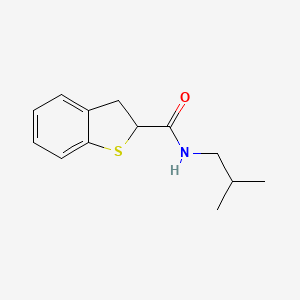
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
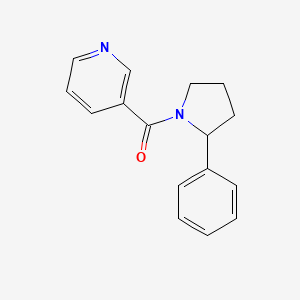
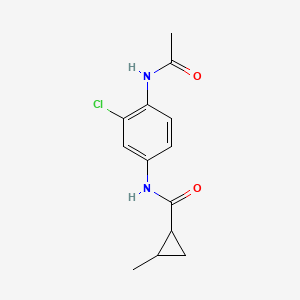
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)